1-Iodo-2-propylbenzene CAS number and properties
1-Iodo-2-propylbenzene CAS number and properties
An In-depth Technical Guide to 1-Iodo-2-propylbenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Iodo-2-propylbenzene, a key aromatic halogenated organic compound. Designed for researchers, chemists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and applications, while emphasizing safe handling protocols.
Introduction and Chemical Identity
1-Iodo-2-propylbenzene (Figure 1) is a substituted aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis. Its structure, featuring an iodine atom ortho to a propyl group on a benzene ring, offers a unique combination of steric and electronic properties. The presence of the iodo-substituent, a versatile functional group, makes it a key precursor for introducing the 2-propylphenyl moiety into more complex molecular architectures through various cross-coupling reactions. This capability is particularly relevant in the synthesis of novel pharmaceutical compounds and advanced materials.[1]
Figure 1. Chemical Structure of 1-Iodo-2-propylbenzene
Caption: Structure of 1-Iodo-2-propylbenzene.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-Iodo-2-propylbenzene are summarized below. It is important to distinguish this compound from its isomer, 1-Iodo-2-isopropylbenzene (CAS 19099-54-8), which has a branched propyl group and may exhibit different physical and reactive properties.[2][3]
Core Properties
A compilation of essential data for 1-Iodo-2-propylbenzene is presented in Table 1. These properties are critical for designing experimental setups, purification procedures, and storage conditions.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 110349-09-2 | [4][5] |
| Molecular Formula | C₉H₁₁I | [4][5] |
| Molecular Weight | 246.09 g/mol | [5] |
| IUPAC Name | 1-iodo-2-propylbenzene | [5] |
| Physical Form | Expected to be a liquid at room temperature | [3] |
| XLogP3 | 3.9 | [5] |
| Purity | Commercially available in various grades, including up to 95% or higher |[3][4] |
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing iodine and electron-donating propyl group. The propyl chain will exhibit characteristic triplet and sextet patterns. The aromatic region (around 7.0-7.8 ppm) will show complex splitting due to ortho, meta, and para couplings. The aliphatic region will feature a triplet for the terminal methyl group (~0.9 ppm), a multiplet for the central methylene group (~1.6 ppm), and a triplet for the methylene group attached to the ring (~2.6 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine unique carbon signals. The carbon atom bonded to the iodine (C1) will be significantly downfield-shifted (around 95-105 ppm).[6] The other aromatic carbons will appear in the typical 125-145 ppm range. The three aliphatic carbons of the propyl group will be observed in the upfield region (~14, 24, and 38 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic propyl group (2850-2960 cm⁻¹).[8] Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 246.[6] A characteristic fragmentation pattern would involve the loss of the propyl group ([M-43]⁺) and the iodine atom ([M-127]⁺).
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1-Iodo-2-propylbenzene is not as commonly documented as some of its isomers. However, a logical and effective approach involves the direct iodination of n-propylbenzene. This reaction typically employs an iodinating agent in the presence of an oxidizing agent or a Lewis acid catalyst to generate the electrophilic iodine species required for aromatic substitution.
Caption: General workflow for the synthesis of 1-Iodo-2-propylbenzene.
Explanatory Note: The propyl group is an ortho-, para-directing activator. Therefore, direct iodination of n-propylbenzene will yield a mixture of 1-iodo-2-propylbenzene and 1-iodo-4-propylbenzene. The separation of these isomers, typically achieved by fractional distillation or column chromatography, is a critical step in obtaining the pure ortho-product. The choice of reaction conditions (temperature, solvent, catalyst) can influence the ortho/para ratio.
Key Reactions and Mechanistic Insight
As an aryl iodide, 1-Iodo-2-propylbenzene is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides (I > Br > Cl) for oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is the rate-determining step in many coupling cycles.
Common Reactions:
-
Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a C-C bond. This is a powerful tool for constructing biaryl structures.
-
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
-
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to create a C(sp²)-C(sp) bond.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.
-
Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, 2-propylphenylmagnesium iodide, a potent nucleophile for creating C-C bonds with electrophiles like aldehydes, ketones, and esters.
Caption: Schematic of a Suzuki cross-coupling reaction.
Applications in Research and Drug Development
Aryl iodides are pivotal intermediates in medicinal chemistry and materials science.[1] While specific drug development pipelines explicitly citing 1-Iodo-2-propylbenzene are not detailed in the search results, its structural motif is relevant. The 2-propylphenyl group can be used to impart lipophilicity, modulate steric hindrance around a pharmacophore, and influence the overall conformation of a drug molecule.
Potential Roles:
-
Scaffold Elaboration: As a versatile building block, it allows for the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for high-throughput screening.
-
Precursor for Active Pharmaceutical Ingredients (APIs): Aryl iodides are frequently used in the synthesis of APIs across various therapeutic areas.[1] The substitution of an iodobenzene moiety with a pyridine ring, for example, has been explored to modify the properties of radiopharmaceuticals.[9]
-
Advanced Materials: The reactivity of the C-I bond is also exploited in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials.
Safety, Handling, and Storage
Proper handling of 1-Iodo-2-propylbenzene is essential to ensure laboratory safety. Based on data for similar aryl iodides and halogenated hydrocarbons, the following precautions are mandated.[3][10][11]
Hazard Identification
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
-
General: Harmful if swallowed.[10]
Signal Word: Warning[3]
Recommended Handling Protocol
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Although not classified as highly flammable, sensible precautions should be taken.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[3][11] Keep away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[12]
Conclusion
1-Iodo-2-propylbenzene is a synthetically valuable aryl iodide with significant potential as an intermediate in organic chemistry, particularly for applications in pharmaceutical and materials science. Its utility is primarily derived from the reactivity of the carbon-iodine bond in a wide array of cross-coupling reactions. Understanding its physicochemical properties, synthetic routes, and reactivity profile is crucial for its effective application. Adherence to strict safety protocols during its handling and storage is paramount to mitigate potential health risks.
References
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Ningbo Inno Pharmchem Co.,Ltd. The Role of 1-Iodo-2-nitrobenzene in Modern Organic Synthesis. [Link][1]
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YouTube. Reaction of iso-propylbenzene with O2 followed by the treatment with H3O+ forms phenol and a by. [Link][16]
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